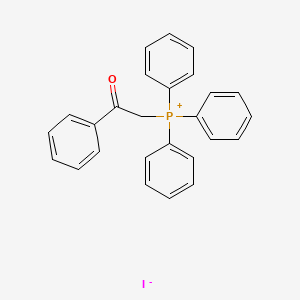
Phenacyltriphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyltriphenylphosphonium iodide is a chemical compound with the molecular formula C26H22OP+I-. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a phenacyl moiety, making it a versatile intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide in the presence of an iodide source. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Ph3P+PhCOCH2Br+KI→PhCOCH2PPh3+I−
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenacyltriphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and phenacyl iodide.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the phenacyl group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide and phenacyl iodide.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenacyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target mitochondria selectively.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of phenacyltriphenylphosphonium iodide involves its ability to target specific molecular pathways. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The phenacyl moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. This targeting ability makes it a valuable tool in studying mitochondrial function and developing targeted therapies.
Comparación Con Compuestos Similares
Phenacyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Benzyltriphenylphosphonium iodide: Similar structure but
Propiedades
Número CAS |
6230-82-6 |
|---|---|
Fórmula molecular |
C26H22IOP |
Peso molecular |
508.3 g/mol |
Nombre IUPAC |
phenacyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Clave InChI |
HOFJGRYCTCIEJV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



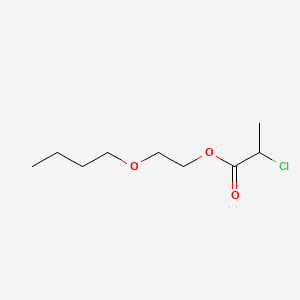

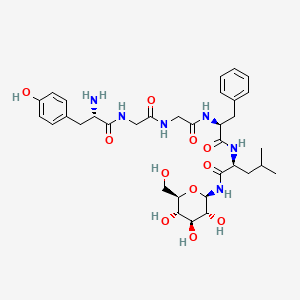
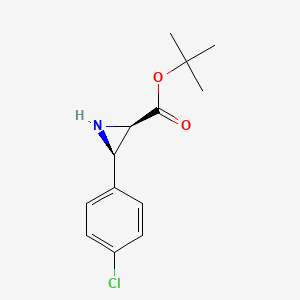


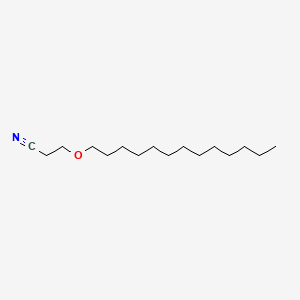
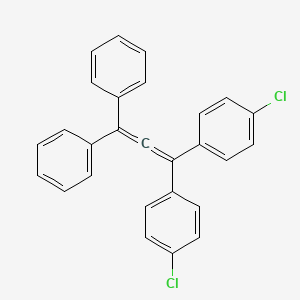
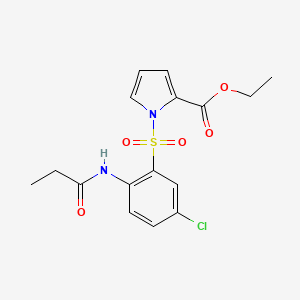
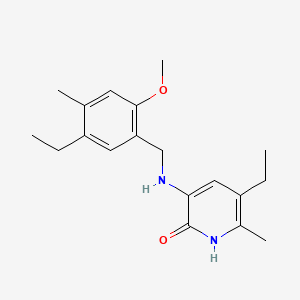


![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
